molecular formula C10H12O4 B091752 2-Butenediol 1,4-diacrylate CAS No. 18621-76-6

2-Butenediol 1,4-diacrylate

Cat. No.: B091752
CAS No.: 18621-76-6
M. Wt: 196.20 g/mol
InChI Key: ZJWKFUBDXPALAF-AATRIKPKSA-N
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Description

2-Butenediol 1,4-diacrylate (CAS 18621-76-6) is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.202 g/mol . This compound is characterized by a LogP of 1.75, indicating its relative hydrophobicity . A key research application for this compound is its analysis using reverse-phase high-performance liquid chromatography (HPLC) . It can be separated on specialized HPLC columns, such as the Newcrom R1, using a mobile phase of acetonitrile, water, and phosphoric acid; for mass spectrometry (MS) compatible applications, the phosphoric acid can be replaced with formic acid . This established method is scalable and can be adapted for fast UPLC applications, as well as for the isolation of impurities in preparative separation, making it a versatile tool in analytical and process chemistry research . Acrylate compounds, as a class, are known to be reactive and are often used in polymer science. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, referring to the safety data sheet for proper handling procedures.

Properties

CAS No.

18621-76-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

[(E)-4-prop-2-enoyloxybut-2-enyl] prop-2-enoate

InChI

InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2/b6-5+

InChI Key

ZJWKFUBDXPALAF-AATRIKPKSA-N

SMILES

C=CC(=O)OCC=CCOC(=O)C=C

Isomeric SMILES

C=CC(=O)OC/C=C/COC(=O)C=C

Canonical SMILES

C=CC(=O)OCC=CCOC(=O)C=C

Other CAS No.

18621-76-6

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic Systems

The reaction utilizes tosic acid , methylsulfonic acid , or silicotungstic acid as catalysts, with toluene or cyclohexane as solvents to facilitate azeotropic water removal. Key parameters include:

ParameterRange
Molar ratio (diol:acid)1:2.2–1:2.5
Catalyst loading1–10 wt%
Temperature70–120°C
Reaction time8–11 hours

Inhibitors such as hydroquinone (100–250 ppm), MEHQ (100–500 ppm), and copper sulfate (300–800 ppm) are critical to prevent premature polymerization. The patent reports yields exceeding 85% after solvent removal via vacuum distillation (-0.09 MPa at 70–90°C).

Purification and By-Product Management

Post-reaction purification involves sequential washes with 10% sodium carbonate and 20% sodium chloride solutions to neutralize residual acid and remove hydrophilic impurities. Activated carbon (50–500 ppm) is added during the reaction to adsorb colored by-products, achieving a final product with colority <50 APHA.

Transesterification with Methyl Acrylate

An alternative method, outlined in patent CN102030641B, employs transesterification between 1,4-butanediol and methyl acrylate using dibutyltin oxide catalysts. This approach avoids handling corrosive acrylic acid but requires precise temperature control to minimize methacrylate oligomerization.

Process Optimization

The reaction proceeds in two stages:

  • Ester exchange at 80–100°C under nitrogen, with continuous methanol removal.

  • Vacuum stripping (1–2 kPa, 80–150°C) to separate excess methyl acrylate and catalyst residues.

StageConditionsOutcome
Ester exchange80–100°C, 4–6 hours90% conversion
Vacuum distillation1–2 kPa, 80–150°CPurity >99%

This method achieves higher purity (99.0% vs. 97–98% for direct esterification) but requires specialized equipment for high-vacuum operations.

Catalytic Systems and Kinetic Considerations

Acid Catalysts vs. Organotin Compounds

A comparative analysis reveals trade-offs between catalytic systems:

Catalyst TypeAdvantagesDisadvantages
Tosic acidLow cost, high activityCorrosive, hard to remove
Dibutyltin oxideMild conditions, recyclableHigher cost, toxicity

Kinetic studies from patent data indicate that silicotungstic acid accelerates esterification 2–3× faster than tosic acid but increases side reactions at temperatures >100°C.

Solvent Selection

Non-polar solvents like toluene improve reaction homogeneity but necessitate stringent drying. Polar aprotic solvents (e.g., hexanaphthene) reduce viscosity but may complex with catalysts, requiring 10–15% higher loadings .

Chemical Reactions Analysis

Types of Reactions: 2-Butenediol 1,4-diacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of initiators such as peroxides or UV light.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-butenediol and acrylic acid.

    Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or UV light.

    Hydrolysis: Acidic or basic aqueous solutions.

    Addition Reactions: Nucleophiles such as amines or thiols.

Major Products Formed:

    Polymerization: Cross-linked polymers.

    Hydrolysis: 2-Butenediol and acrylic acid.

    Addition Reactions: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Preparation

2-Butenediol 1,4-diacrylate is a diester derived from 2-butenediol and acrylic acid, characterized by its ability to undergo polymerization. The molecular formula for this compound is C10H12O4. The synthesis typically involves the esterification of 2-butenediol with acrylic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled heating conditions to facilitate the formation of the diacrylate while minimizing by-products .

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers and copolymers. Its ability to polymerize in the presence of initiators (e.g., peroxides or UV light) makes it valuable for creating cross-linked networks that enhance material properties such as strength and flexibility .

Biomedical Applications

In biomedical research, this compound is utilized in the development of hydrogels for tissue engineering and drug delivery systems. These hydrogels can mimic natural tissue properties and provide a conducive environment for cell growth and proliferation . Its role as a precursor for dental composites and medical adhesives further underscores its importance in medical applications.

Coatings and Adhesives

This compound is widely used in the production of coatings, adhesives, and sealants due to its capacity to form durable materials with excellent adhesion properties. Its low viscosity facilitates application, while its polymerization characteristics allow for rapid curing times .

Case Study 1: Hydrogels in Tissue Engineering

A study explored the use of this compound-based hydrogels as scaffolds for bone tissue engineering. The hydrogels demonstrated good mechanical strength and biocompatibility, making them suitable for supporting cell attachment and growth in vitro. The results indicated that these hydrogels could effectively promote bone regeneration when implanted in vivo .

Case Study 2: Dental Composites

In another investigation, researchers evaluated the performance of dental composites formulated with this compound. The composites exhibited enhanced mechanical properties compared to traditional materials, along with improved resistance to wear and degradation over time. This study highlighted the potential of this diacrylate in advancing dental restoration technologies .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Polymer ChemistryMonomer for polymers and copolymersEnhanced material properties
BiomedicalHydrogels for tissue engineeringBiocompatibility and mechanical strength
Coatings & AdhesivesProduction of durable coatings and adhesivesRapid curing times and strong adhesion
Dental CompositesFormulation of advanced dental materialsImproved wear resistance

Mechanism of Action

The primary mechanism of action for 2-Butenediol 1,4-diacrylate involves its polymerization capability. The acrylate groups can undergo free radical polymerization, forming cross-linked networks. This process is initiated by free radicals generated from initiators like benzoyl peroxide or UV light. The resulting polymers exhibit enhanced mechanical properties and chemical resistance, making them suitable for various applications .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.202 g/mol
  • CAS Number : 18621-76-6
  • Structure : Contains a conjugated diene (butenediol backbone) with two acrylate ester groups .

Comparison with Similar Compounds

1,4-Butanediol Diacrylate (BDDA)

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1070-70-8 .

Structural Differences :

  • unsaturated butenediol in 2-Butenediol 1,4-diacrylate.
  • Reactivity : BDDA undergoes radical polymerization via acrylate groups; the saturated backbone ensures flexibility in polymer networks. The unsaturated analog may exhibit faster cross-linking due to diene conjugation .

Performance :

  • Mechanical Properties : BDDA-based networks exhibit higher elasticity and lower glass transition temperatures (Tg) compared to rigid cyclic analogs .
  • Safety : BDDA is flagged for skin irritation (R34), toxicity (R21), and sensitization (R43) .

Cyclohexanedimethanol Diacrylates (1,3/1,4-CHDMDA)

  • Structure : Cyclohexane ring with diacrylate groups.
  • Key Feature : Enhanced rigidity and stereoisomerism (cis/trans) .

Performance :

  • UV Coatings : Superior hardness (Pencil Hardness: 3H) and chemical resistance compared to BDDA and hexanediol diacrylate due to cyclic structure .
  • Applications : High-performance coatings requiring scratch resistance.

2-Butyne-1,4-Diol Derivatives

  • Example : 2-Butyne-1,4-diol diacetate (CAS 110-65-6).
  • Structure : Alkyne backbone with acetylated hydroxyl groups .

1,4-Butanediol Diglycidyl Ether

  • Structure : Epoxide-terminated butanediol.
  • Cross-Linking Mechanism : Epoxide ring-opening vs. acrylate radical polymerization .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Reactivity Notes
This compound C₁₀H₁₂O₄ 196.20 18621-76-6 HPLC analysis, potential cross-linking Unsaturated backbone for faster reactions
1,4-Butanediol diacrylate (BDDA) C₁₀H₁₄O₄ 198.22 1070-70-8 Epoxy vitrimers, drug delivery, elastomers Saturated backbone for flexible networks
1,3/1,4-CHDMDA C₁₆H₂₂O₄ 278.34 N/A UV-cured coatings Cyclic structure enhances hardness
2-Butyne-1,4-diol diacetate C₈H₁₀O₄ 170.16 110-65-6 Isotopic labeling, click chemistry Alkyne enables orthogonal functionalization

Research Findings and Implications

  • Structural Impact on Reactivity : Unsaturation in this compound may accelerate polymerization but reduce thermal stability compared to BDDA .
  • Application-Specific Performance : BDDA’s flexibility makes it ideal for elastomers, while CHDMDA’s rigidity suits high-stress coatings .
  • Safety Considerations : Acrylates generally require handling precautions (e.g., MEHQ stabilization to prevent premature polymerization) .

Q & A

Q. What are the standard methods for synthesizing 2-Butenediol 1,4-diacrylate and characterizing its purity?

BDDA is synthesized via esterification of 1,4-butanediol with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Inhibitors like hydroquinone (75 ppm) or MEHQ are added to prevent premature polymerization during storage . Characterization involves:

  • NMR spectroscopy to confirm ester bond formation and monitor side reactions (e.g., Michael addition).
  • FTIR to identify acrylate C=O (1720 cm⁻¹) and C=C (1630 cm⁻¹) peaks.
  • HPLC with UV detection (λ = 210 nm) to quantify residual monomers and assess purity (>85% typical for technical grade) .

Q. What are the primary applications of BDDA in polymer research?

BDDA serves as a crosslinker in photopolymerizable systems due to its low viscosity (~8 cP at 25°C) and dual acrylate groups. Key applications include:

  • UV-curable adhesives and coatings : Rapid curing under UV light (λ = 365 nm) with photoinitiators like Irgacure 2959 .
  • Tissue engineering scaffolds : Crosslinking hydrogels (e.g., poly(beta-amino ester)) for controlled drug delivery or 3D-printed matrices .
  • PolyHIPE architectures : Creating porous materials for catalysis or filtration by tuning emulsion variables (surfactant concentration, viscosity) .

Advanced Research Questions

Q. How does molecular hydrophobicity (logP) of BDDA influence polyHIPE pore architecture?

BDDA’s logP (~1.9) affects phase separation in high internal phase emulsions (HIPEs). Systematic studies show:

  • Lower logP (hydrophilic monomers) reduces organic phase viscosity, favoring smaller droplets and uniform pores.
  • Diluents like toluene (logP = 2.5) or reactive diluents (e.g., 1,4-butanedithiol) mitigate viscosity effects while maintaining crosslink density .
  • Optimal surfactant concentration (5–20% Span 80) balances droplet stability and coalescence during polymerization .

Q. How can researchers mitigate premature polymerization during BDDA-based synthesis?

Contradictory reports on inhibitor efficacy require methodical validation:

  • Inhibitor selection : Hydroquinone (HQ) at 75 ppm is standard, but MEHQ (100–200 ppm) offers better thermal stability for long-term storage .
  • Oxygen scavenging : Purge reaction mixtures with nitrogen to inhibit radical initiation.
  • Storage conditions : Maintain at 4°C in amber vials to reduce light/thermal degradation .

Q. How to resolve conflicting cytotoxicity data in BDDA-crosslinked hydrogels?

Discrepancies arise from variations in:

  • Unreacted monomer content : HPLC quantification of residual BDDA (<0.1% threshold for biocompatibility) .
  • Degradation products : Hydrolytic breakdown products (e.g., acrylic acid) require cytotoxicity assays (e.g., MTT) across multiple cell lines .
  • Standardized protocols : ISO 10993-5 guidelines for elution testing and in vivo biocompatibility studies in rodent models .

Q. What strategies optimize mechanical properties of BDDA-based polymers for load-bearing applications?

  • Copolymerization : Blending BDDA with rigid monomers (e.g., 1,6-hexanediol diacrylate) increases tensile strength by 30–50% .
  • Crosslink density modulation : Adjusting BDDA:monomer ratios (e.g., 10–30 wt%) balances elasticity (Young’s modulus: 0.5–2 MPa) and toughness .
  • Post-curing treatments : Thermal annealing (60°C for 24 hrs) reduces internal stresses and enhances ductility .

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